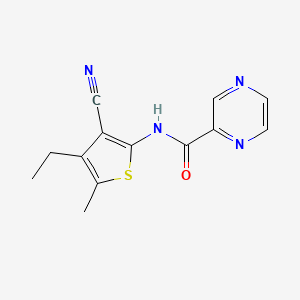![molecular formula C23H20ClN3O B11124769 N-(3-chlorophenyl)-2-[2-(2-methylbenzyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11124769.png)
N-(3-chlorophenyl)-2-[2-(2-methylbenzyl)-1H-benzimidazol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)-2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using chlorobenzene derivatives.
Attachment of Methylphenyl Group: The methylphenyl group is typically attached through Friedel-Crafts alkylation, where a methylphenyl halide reacts with the benzodiazole core in the presence of a Lewis acid catalyst.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated solvents and strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(3-Chlorophenyl)-2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological profile.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide
- N-(3-Chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide
- N-(3-Chloro-2-methylphenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide
Uniqueness
N-(3-Chlorophenyl)-2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide stands out due to its unique combination of functional groups and its benzodiazole core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H20ClN3O |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[2-[(2-methylphenyl)methyl]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C23H20ClN3O/c1-16-7-2-3-8-17(16)13-22-26-20-11-4-5-12-21(20)27(22)15-23(28)25-19-10-6-9-18(24)14-19/h2-12,14H,13,15H2,1H3,(H,25,28) |
InChI Key |
FYFNQISTQYMAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethoxy-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzenesulfonamide](/img/structure/B11124687.png)
![4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide](/img/structure/B11124696.png)
![N-[4-(benzyloxy)phenyl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11124699.png)
![N-(4-methoxyphenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B11124706.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide](/img/structure/B11124716.png)
![Pyrrolidin-1-yl[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-yl]methanone](/img/structure/B11124719.png)
![5-(5-bromo-2-thienyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11124722.png)


![1-methyl-4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11124745.png)
![5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11124746.png)
![5-Phenyl-N-(3-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B11124754.png)
![1-(3,4-Dichlorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124758.png)
![1-(4-Bromophenyl)-7-chloro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124765.png)
